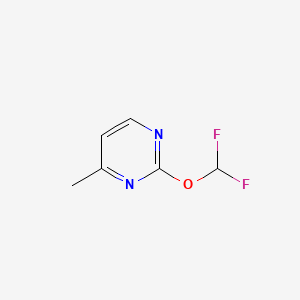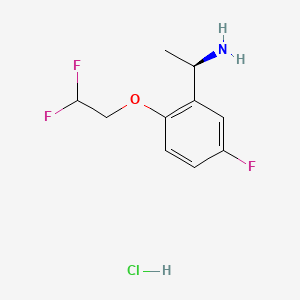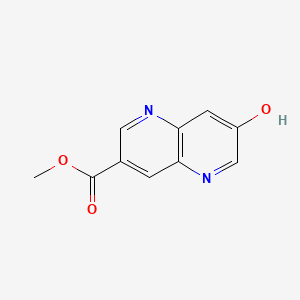
2-(Difluoromethoxy)-4-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethoxy)-4-methylpyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. The presence of the difluoromethoxy group in its structure makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry and agrochemicals. The incorporation of fluorine atoms into organic molecules often results in significant changes in their biological activity and physicochemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-methylpyrimidine typically involves the introduction of the difluoromethoxy group into a pyrimidine ring. One common method is the reaction of 4-methylpyrimidine with difluoromethyl ether in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(Difluoromethoxy)-4-methylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The difluoromethoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group at the 4-position can be oxidized to form a carboxyl group.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used in aprotic solvents like DMSO or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
科学的研究の応用
2-(Difluoromethoxy)-4-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the central nervous system.
Agrochemicals: The compound is utilized in the development of herbicides and fungicides due to its ability to interfere with specific biochemical pathways in plants and fungi.
Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2-(Difluoromethoxy)-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules. This results in the modulation of biochemical pathways and physiological processes, leading to the desired therapeutic or pesticidal effects .
類似化合物との比較
Similar Compounds
2-(Trifluoromethoxy)-4-methylpyrimidine: Similar structure but with a trifluoromethoxy group, which may result in different biological activities and physicochemical properties.
2-(Methoxy)-4-methylpyrimidine: Lacks the fluorine atoms, leading to reduced binding affinity and selectivity in biological systems.
4-Methylpyrimidine: The absence of the difluoromethoxy group significantly alters its reactivity and applications.
Uniqueness
2-(Difluoromethoxy)-4-methylpyrimidine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the design and development of new pharmaceuticals and agrochemicals with improved efficacy and safety profiles .
特性
IUPAC Name |
2-(difluoromethoxy)-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c1-4-2-3-9-6(10-4)11-5(7)8/h2-3,5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKFTAFNBKGNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














